(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline
Description
(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline is a chiral proline derivative with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . Its structure features a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. The stereochemistry is defined as (4R) and D-configuration, critical for its biological interactions. The compound’s CAS number is 1609388-46-6, and it is commercially available for research purposes . Its synthesis often involves protecting group strategies, such as the use of methyl ester hydrochlorides to enhance solubility .
Properties
IUPAC Name |
(2R,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGABNOEFBPTEM-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162352 | |
| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-90-7 | |
| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline, commonly referred to as D-Proline derivative, is a modified amino acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylethoxycarbonyl group, which influences its chemical properties and biological interactions.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- Boiling Point : Predicted at 388.9 ± 42.0 °C
- Density : 1.18 ± 0.1 g/cm³
- pKa : 2.19 ± 0.40
These properties indicate that the compound is relatively stable under standard conditions and may exhibit unique solubility characteristics due to its functional groups.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Protein Synthesis and Folding
D-Proline derivatives are known to play significant roles in protein synthesis and folding due to their structural characteristics. Proline residues are often found in turns and loops of proteins, influencing the overall conformation and stability of protein structures.
2. Enzyme Interaction
Research indicates that this compound may interact with various enzymes, potentially acting as a modulator of enzymatic activity. The dimethylethoxycarbonyl group may enhance binding affinity or specificity towards certain enzyme targets.
3. Therapeutic Potential
The compound has been studied for its potential therapeutic applications, particularly in drug development for various diseases. Its ability to influence protein interactions makes it a candidate for further exploration in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of D-Proline derivatives, highlighting their potential applications:
- Study on Protein Stability : A study demonstrated that modifications to proline residues could significantly enhance the thermal stability of proteins, suggesting that this compound may be used to engineer more stable protein therapeutics .
- Enzyme Modulation Research : Another research focused on the modulation of enzyme activity by D-Proline derivatives, showing that these compounds could act as competitive inhibitors in specific enzymatic pathways .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Active Sites : The compound may bind to active sites of enzymes, altering their catalytic efficiency.
- Stabilization of Protein Structures : By incorporating into protein structures, it may stabilize conformations that are essential for biological function.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antiviral Agent Development
One of the most significant applications of (4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline is in the synthesis of antiviral compounds. Specifically, it serves as an intermediate in the synthesis of peramivir , a neuraminidase inhibitor used for treating influenza. The compound's ability to mimic natural substrates allows it to effectively inhibit viral replication, making it a crucial component in antiviral drug development .
Peptide Synthesis
This compound is also utilized in peptide synthesis due to its ability to stabilize peptide bonds and enhance the overall stability of peptides. Its incorporation into peptide sequences can lead to improved pharmacokinetic properties, making it a valuable tool in designing therapeutic peptides .
Synthetic Applications
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its functional groups enable various chemical transformations, including amide bond formation and cyclization reactions. This versatility is particularly advantageous in the synthesis of heterocyclic compounds and other biologically active molecules .
Chiral Auxiliary
The compound's chiral nature makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis. By facilitating enantioselective reactions, it can help produce desired chiral centers in target molecules, which is essential in pharmaceuticals where chirality can significantly affect biological activity .
Biochemical Research
Enzyme Inhibition Studies
Research has indicated that this compound can be employed in enzyme inhibition studies. Its structural similarity to natural substrates allows researchers to investigate enzyme mechanisms and develop inhibitors that can modulate enzyme activity for therapeutic purposes .
Studying Protein Folding and Stability
In biochemical studies, this compound can be used to probe protein folding pathways and stability. By incorporating it into peptide chains, researchers can analyze how modifications affect protein conformation and stability under various conditions, providing insights into protein dynamics and function .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antiviral Development | Intermediate for peramivir synthesis; inhibits influenza virus neuraminidase |
| Peptide Synthesis | Enhances stability and pharmacokinetic properties of therapeutic peptides |
| Synthetic Applications | Building block for complex organic molecules; facilitates asymmetric synthesis |
| Enzyme Inhibition Studies | Investigates enzyme mechanisms; develops selective inhibitors |
| Protein Folding Studies | Probes protein stability and conformation dynamics |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and related proline derivatives:
Key Research Findings
Boc Protection vs. Benzyloxy Groups :
The Boc group in the target compound improves metabolic stability compared to the benzyloxy substituent in 4-(Benzyloxy)-1-{[(2-methyl-2-propanyl)oxy]carbonyl}proline . However, the benzyloxy analogue’s hydrophobicity may enhance membrane permeability in lipophilic environments.
Stereochemical Impact: The (4R) configuration in the target compound contrasts with the (4S) diastereomer (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline, which exhibits distinct binding affinities in enzyme inhibition assays . For example, the (4R) isomer may show higher selectivity for proline-specific kinases.
Hydroxyl vs. Boc-Amino Groups: (4R)-4-Hydroxy-1-methyl-L-proline lacks the Boc-protected amino group, making it more polar and prone to hydrogen bonding. This difference reduces its utility in prodrug designs but increases solubility in polar solvents.
Complex Derivatives (ABX): The ABX compound incorporates an acetylated amino group and methoxycarbonyl, leading to a larger molecular footprint. This complexity may improve binding to hydrophobic enzyme pockets but complicates synthetic routes.
Fluorinated Analogues :
Fluorinated prolinamide derivatives (e.g., EP 3 643 703 A1 ) demonstrate enhanced metabolic stability and bioavailability due to fluorine’s electronegativity. However, these compounds diverge significantly from the target structure, focusing on fluorinated cyclohexyl and aryl groups for targeted therapies.
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Reference |
|---|---|---|
| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) | |
| ¹H NMR | Boc group: δ 1.4 ppm (s, 9H) | |
| HRMS | Exact mass: [M+H]⁺ calc. for C₁₃H₂₃N₂O₄: 283.1658 |
Q. Table 2. Stability Study Design
| Condition | Duration | Monitoring Method | Key Degradation Products |
|---|---|---|---|
| 40°C/75% RH | 4 weeks | LC-MS, NMR | Boc-deprotected proline |
| Oxidative (H₂O₂) | 24 hrs | UV-Vis, TLC | Sulfoxide derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
